Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate
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Overview
Description
Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate is an organic compound belonging to the class of cyclohexanones. This compound is characterized by a cyclohexane ring substituted with a methyl group, a propyl group, and a carboxylate ester. It is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl vinyl ketone with ethyl acetoacetate in the presence of a base such as sodium methoxide. This reaction leads to the formation of the desired cyclohexanone derivative through an aldol condensation followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its cyclohexanone structure allows it to fit into enzyme active sites, altering their activity and leading to desired biological effects.
Comparison with Similar Compounds
Hagemann’s Ester (Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate): Similar structure but with an ethyl ester and a double bond in the cyclohexane ring.
Methyl 2-oxo-1-cycloheptanecarboxylate: Another cyclohexanone derivative with a different ring size and substitution pattern.
Uniqueness: Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and methyl ester make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
917911-27-4 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-5-9-7-10(12(14)15-3)11(13)6-8(9)2/h8-10H,4-7H2,1-3H3 |
InChI Key |
XHAVGMFVTVBIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C(=O)CC1C)C(=O)OC |
Origin of Product |
United States |
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